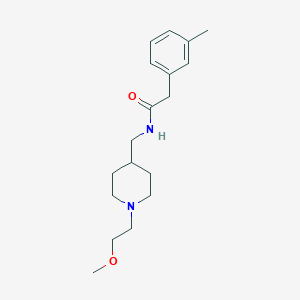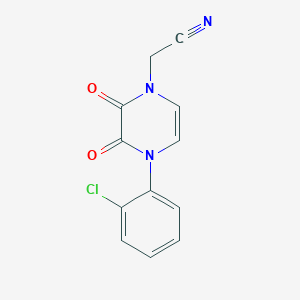
2-(4-(2-chlorophenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)acetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-(4-(2-chlorophenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)acetonitrile” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .
Synthesis Analysis
The synthesis of complex organic molecules often involves multiple steps and various reagents. A patent describes a process for the synthesis of a related compound, which could potentially be adapted for the synthesis of the compound .Chemical Reactions Analysis
The reactivity of a compound is determined by its molecular structure. Without specific information about the structure of this compound, it’s challenging to predict its reactivity .Applications De Recherche Scientifique
Photoreaction Studies
- Photoreaction Behaviors : This compound exhibits interesting photoreaction behaviors in both crystalline state and in solution, such as stepwise [2+2] cycloadditions under crystal lattice control (Takehiro Tsutsumi et al., 1991).
Antimicrobial and Antifungal Activity
- Antibacterial Activity : Derivatives of this compound have shown significant antibacterial properties, particularly against various bacterial strains (K. Mogilaiah et al., 2009).
- Antifungal Properties : Certain compounds derived from it have been screened for antifungal activity, showing potential as antifungal agents (M. Ibrahim et al., 2008).
Synthesis and Chemical Analysis
- Synthetic Applications : It's used in the synthesis of various chemical compounds, such as bipyridine-carbonitriles and derivatives with pyrazole and/or triazole moieties (E. Hussein et al., 2015).
- Chemical Reactions and Derivatives : Involvement in a range of chemical reactions, leading to the formation of diverse chemical structures and derivatives (B. Reddy et al., 2012).
Anticonvulsant and Muscle Relaxant Activities
- Neurological Applications : Some derivatives exhibit promising anticonvulsant activity and muscle relaxant properties, indicating potential use in neurological disorders (B. Sharma et al., 2013).
Synthesis of Novel Compounds
- Novel Compound Synthesis : Used in the synthesis of novel compounds like pyrazoline and dihydropyrimidine-based compounds, which are evaluated for various biological activities including antiproliferative activity (F. Awadallah et al., 2013).
Antioxidative and Antihypertensive Properties
- Antioxidative and Antihypertensive Potential : Certain derivatives display antioxidative properties and ACE inhibitory potential, suggesting a role in antihypertensive management (Anusree Maneesh et al., 2018).
Antimicrobial Scaffolds
- Antimicrobial Scaffolds : The compound is used in the synthesis of thieno[3,2-d]pyrimidines, which serve as new scaffolds for antimicrobial activities (H. Hafez et al., 2016).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-[4-(2-chlorophenyl)-2,3-dioxopyrazin-1-yl]acetonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClN3O2/c13-9-3-1-2-4-10(9)16-8-7-15(6-5-14)11(17)12(16)18/h1-4,7-8H,6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEVXVFTZNUAPKJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N2C=CN(C(=O)C2=O)CC#N)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.66 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-(2-chlorophenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)acetonitrile | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-propyl-3-((pyridin-3-ylmethyl)thio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2411734.png)
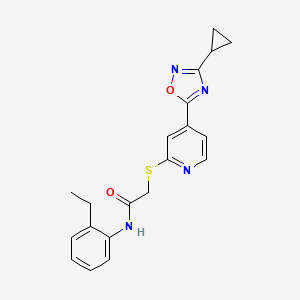
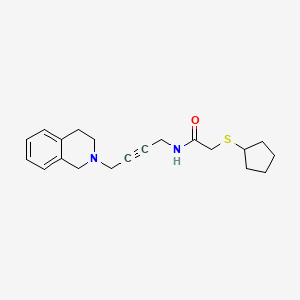
![(E)-ethyl 2-(4-methoxybenzylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2411739.png)
![(E)-N-([2,2'-bifuran]-5-ylmethyl)-3-(furan-2-yl)acrylamide](/img/structure/B2411741.png)
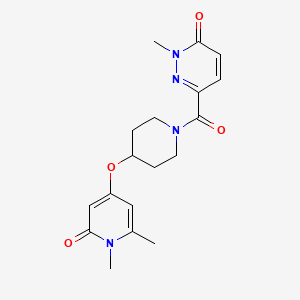
![Methyl 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-({[(2-fluoroanilino)carbonyl]oxy}imino)acetate](/img/structure/B2411747.png)
![3-(2-(3-((benzyloxy)methyl)piperidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2411749.png)
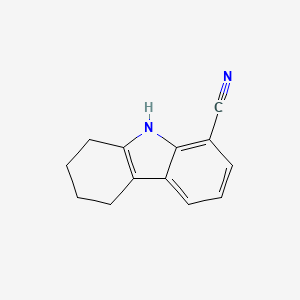


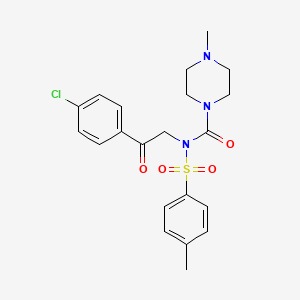
![N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-7-methoxy-1-benzofuran-2-carboxamide](/img/structure/B2411755.png)
